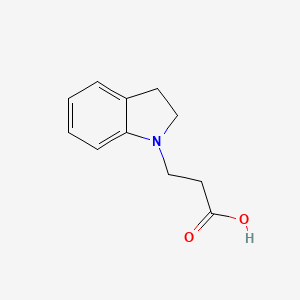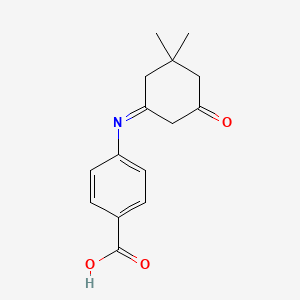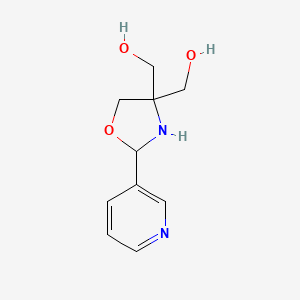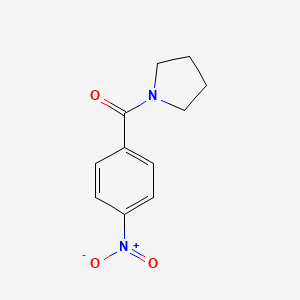
(4-硝基苯基)(吡咯烷-1-基)甲酮
描述
“(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the empirical formula C11H12N2O3 and a molecular weight of 220.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” can be represented by the SMILES stringO=C(C1=CC=C(N+=O)C=C1)N2CCCC2 . The InChI key for this compound is VIPIQYQJPCFIER-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” is a solid compound . More detailed physical and chemical properties are not available in the current data.科学研究应用
Chemical Synthesis and Applications
(4-Nitrophenyl)(pyrrolidin-1-yl)methanone and its derivatives have been extensively studied in the field of chemical synthesis. Kimbaris and Varvounis (2000) described the reduction of similar compounds to create new synthesis pathways for complex chemical structures like pyrrolo[1,2-b]cinnolin-10-one, highlighting the compound's utility in organic synthesis (Kimbaris & Varvounis, 2000). Belyaeva et al. (2018) utilized a derivative of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone for the simultaneous double C2/C3 functionalization of quinoline, showcasing its role in facilitating complex chemical reactions (Belyaeva et al., 2018).
Biological Evaluation and Drug Development
In the domain of biological evaluation and drug development, Ravula et al. (2016) synthesized derivatives of this compound for their potential anti-inflammatory and antibacterial properties, indicating its relevance in medicinal chemistry (Ravula et al., 2016). Singh et al. (2016) explored the synthesis of organotin(IV) complexes with derivatives, evaluating their antimicrobial activities and potential as drugs (Singh et al., 2016).
Antimicrobial and Antiviral Activities
Sharma et al. (2009) synthesized derivatives of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone and evaluated them for antimicrobial and antiviral potential, suggesting its use in developing antifungal agents (Sharma et al., 2009). Narasimhan et al. (2011) also synthesized similar compounds and screened them for antimicrobial and antimycobacterial activities, further indicating its potential in treating infectious diseases (Narasimhan et al., 2011).
Material Science and Structural Analysis
In material science and structural analysis, Huang et al. (2021) confirmed the structures of boric acid ester intermediates with benzene rings, including derivatives of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone, using various spectroscopic techniques and density functional theory (DFT) (Huang et al., 2021).
安全和危害
The compound is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
属性
IUPAC Name |
(4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(12-7-1-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIQYQJPCFIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327701 | |
| Record name | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Nitrophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
53578-11-3 | |
| Record name | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

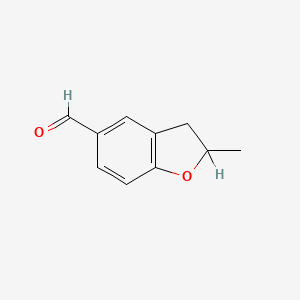
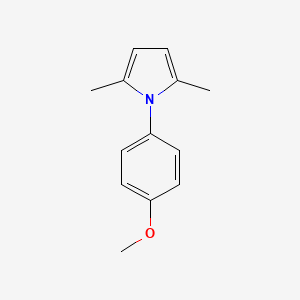
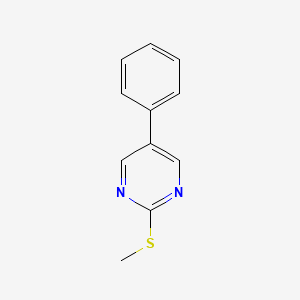
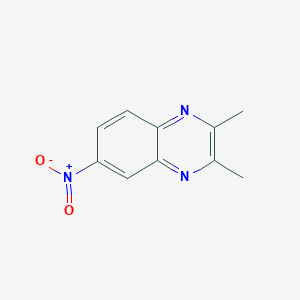
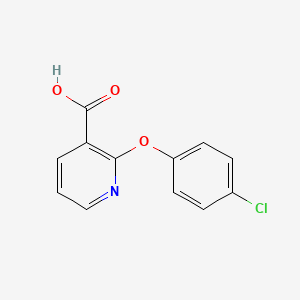
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)
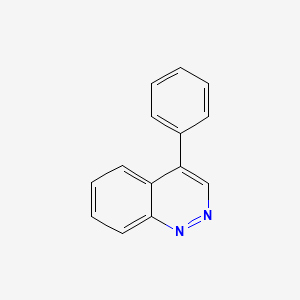
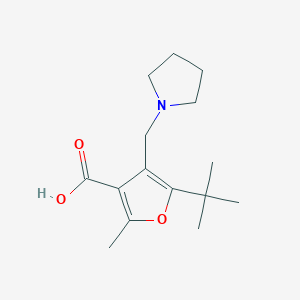
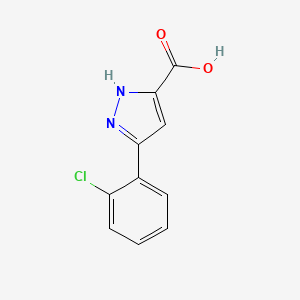
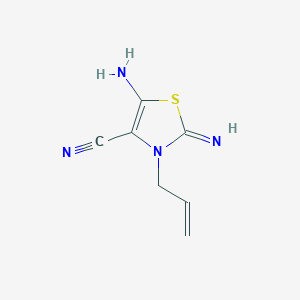
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)
